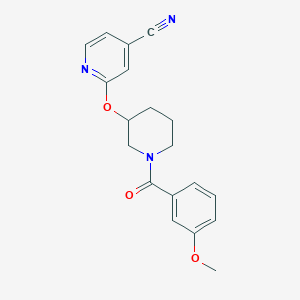
(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic compound of interest in scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize (6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, a multi-step process is typically employed. One common approach involves the following steps:
Formation of the quinoline core: : Typically initiated by a condensation reaction between a suitable aniline derivative and a carbonyl compound in the presence of an acid catalyst.
Halogenation: : Introduction of the chlorine atom at the 6-position of the quinoline ring is achieved using a halogenating reagent such as thionyl chloride.
Amidation: : The addition of the (3-(trifluoromethyl)phenyl)amino group via nucleophilic aromatic substitution.
Coupling with pyrrolidinyl methanone: : The final step involves the coupling of the synthesized intermediate with pyrrolidin-1-ylmethanone using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound typically follows the optimized synthetic route described above, albeit on a larger scale with potential modifications to improve yield, reduce costs, and ensure safety. Continuous flow reactors and automated synthesis platforms might be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or organic peroxides.
Reduction: : Reduction reactions might involve agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: : Halogenated quinolines, such as this compound, are prone to nucleophilic substitution reactions, particularly at the halogen site.
Hydrolysis: : Certain conditions might lead to the hydrolysis of the methanone moiety.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, chromium trioxide
Reduction: : Lithium aluminum hydride, sodium borohydride
Substitution: : Sodium hydride, potassium carbonate
Hydrolysis: : Acidic or basic conditions
Major Products
Oxidation: : Formation of quinoline N-oxides
Reduction: : Reduced amine derivatives
Substitution: : Quinolines with substituted amino groups
Applications De Recherche Scientifique
This compound has broad applications across various domains:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor.
Medicine: : Explored for its therapeutic potential, particularly in anti-inflammatory and anti-cancer studies.
Industry: : Potential use in the development of new materials with specific physicochemical properties.
Mécanisme D'action
The specific mechanism of action for (6-Chloro-4-((3-(trifluoromethyl)phenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone often involves interaction with molecular targets such as enzymes or receptors. For instance, its anti-cancer properties might stem from inhibiting key enzymes in the cell proliferation pathway, leading to apoptosis of cancer cells.
Comparaison Avec Des Composés Similaires
Compared to similar quinoline derivatives:
Structure: : The addition of the trifluoromethyl and pyrrolidinyl groups enhances its chemical stability and biological activity.
Activity: : Exhibits superior inhibition properties against certain enzymes compared to other quinoline derivatives.
Similar Compounds
Quinoline derivatives without halogenation
Derivatives with different substituents like methyl or nitro groups at the same positions
Propriétés
IUPAC Name |
[6-chloro-4-[3-(trifluoromethyl)anilino]quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O/c22-14-6-7-18-16(11-14)19(17(12-26-18)20(29)28-8-1-2-9-28)27-15-5-3-4-13(10-15)21(23,24)25/h3-7,10-12H,1-2,8-9H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMSBKUGILDYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC(=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2762504.png)
![1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2762505.png)
![3-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2762506.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2762507.png)
![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2762510.png)
![4-(dimethylsulfamoyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]benzamide](/img/structure/B2762512.png)
![N-(3-bromophenyl)-2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2762514.png)
![Ethyl 4-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2762515.png)

![N-[1-(4-Fluorophenyl)-3-morpholin-4-ylpropyl]prop-2-enamide](/img/structure/B2762517.png)

![4-[(2-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2762524.png)
![N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)-N-(oxan-4-yl)propanamide](/img/structure/B2762525.png)

